N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide
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Description
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C19H13ClF4N2O and its molecular weight is 396.77. The purity is usually 95%.
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Scientific Research Applications
Radioligand Synthesis and Biological Evaluation
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide is used in the synthesis and biological evaluation of novel radioligands. For instance, the synthesis of IUR-1601, a reference standard, involves using related compounds, which demonstrates the utility of this chemical in developing new radiotracers for biological imaging and research (Gao et al., 2018).
Crystal Structure Analysis
This chemical compound is also relevant in crystallography. For example, the study of the compound fluazinam, which shares structural similarities, helps in understanding the intermolecular interactions and crystal packing phenomena. Such studies are crucial in the field of material science and drug design (Jeon et al., 2013).
Medicinal Chemistry and Synthesis
The compound is significant in medicinal chemistry, particularly in synthesizing various functional groups and facilitating ortho-fluorination. This is crucial for developing new pharmaceuticals and understanding chemical reactions in medicinal compounds (Wang et al., 2009).
HDAC Inhibitors Synthesis
It plays a role in the synthesis of histone deacetylase (HDAC) inhibitors. These inhibitors have potential applications in cancer treatment, indicating the compound's relevance in developing new therapeutic agents (Mai et al., 2005).
Gene Expression Inhibition
Research also extends to the inhibition of gene expression, where compounds like this compound are studied for their role in influencing the expression of specific genes. This is valuable in understanding genetic regulation and in the development of genetic therapies (Palanki et al., 2000).
properties
IUPAC Name |
N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-fluoro-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF4N2O/c20-15-4-3-5-17(26-8-1-2-9-26)13(15)11-25-18(27)12-6-7-14(16(21)10-12)19(22,23)24/h1-10H,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAYORZNAHAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CNC(=O)C3=CC(=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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